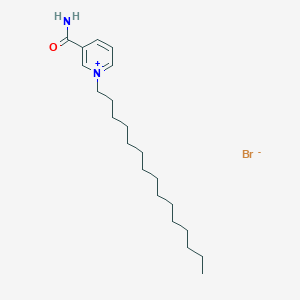
3-Carbamoyl-1-pentadecylpyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-pentadecylpyridin-1-ium bromide is a compound that belongs to the class of pyridinium salts These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry
Preparation Methods
The synthesis of 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide typically involves the reaction of 3-carbamoylpyridine with pentadecyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and a base like potassium carbonate is often used to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
3-Carbamoyl-1-pentadecylpyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridinium moiety can interact with negatively charged sites on proteins and nucleic acids, affecting their function. The long alkyl chain enhances its ability to integrate into lipid bilayers, making it useful in studies of membrane dynamics and permeability .
Comparison with Similar Compounds
Similar compounds to 3-Carbamoyl-1-pentadecylpyridin-1-ium bromide include other pyridinium salts such as 3-carbamoyl-1-alkylpyridin-1-ium salts with different alkyl chain lengths. These compounds share similar chemical properties but differ in their physical properties and specific applications. For example, shorter alkyl chain derivatives may have higher solubility in water, while longer chains may enhance hydrophobic interactions with biological membranes .
Properties
CAS No. |
53171-30-5 |
|---|---|
Molecular Formula |
C21H37BrN2O |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
1-pentadecylpyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C21H36N2O.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-18-15-16-20(19-23)21(22)24;/h15-16,18-19H,2-14,17H2,1H3,(H-,22,24);1H |
InChI Key |
QPEXXRALXZSIOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
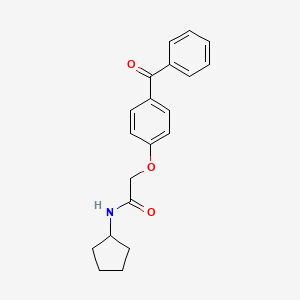
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
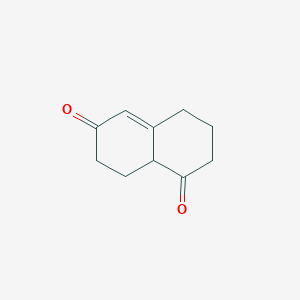

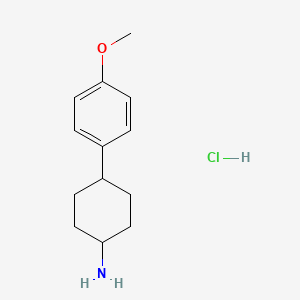
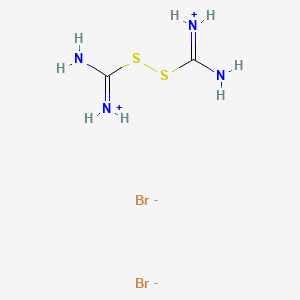
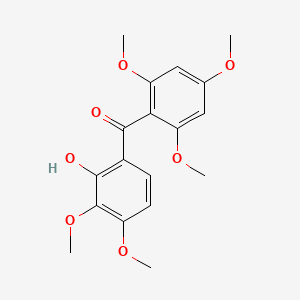
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

